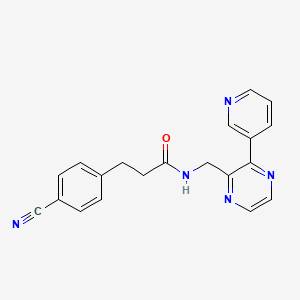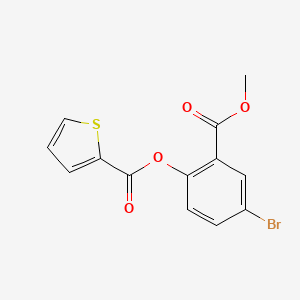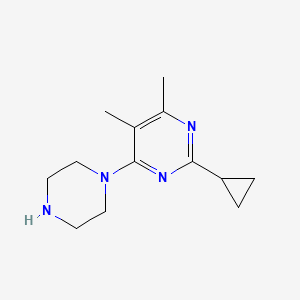
1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound that features an indole ring, a urea moiety, and various functional groups
Méthodes De Préparation
The synthesis of 1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the indole precursor, followed by the introduction of the urea group and subsequent functionalization to achieve the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with other indole-based compounds, such as:
1-ethyl-1H-indole-3-carboxamide: Similar structure but lacks the urea and hydroxyethyl groups.
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea: Similar structure but lacks the methoxyethyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-3-18(8-10-20)16(21)17-14-12-19(9-11-22-2)15-7-5-4-6-13(14)15/h4-7,12,20H,3,8-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGCHWJDSAGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=CN(C2=CC=CC=C21)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate](/img/new.no-structure.jpg)
![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)
![2-(4-Butoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2671700.png)
![4-{[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2671702.png)
![Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate](/img/structure/B2671704.png)




![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone](/img/structure/B2671716.png)

![3-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2671718.png)


